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An in-depth examination of the molecular interactions between 2-chloroaniline (2CA) and a

series of substituted ethanols reveals significant insights into the nature of intermolecular

forces, particularly hydrogen bonding. This guide provides a comparative analysis based on

experimental and computational studies of binary mixtures of 2-chloroaniline with 2-

aminoethanol (2AE), 2-chloroethanol (2CE), and 2-phenylethanol (2PE). The interactions are

characterized through the lens of thermophysical properties, excess thermodynamic

parameters, and quantum chemical calculations.

The investigation into these binary systems, conducted over a range of temperatures (303.15 K

to 318.15 K) and across the entire compositional spectrum, demonstrates the power of a

combined experimental and theoretical approach to understanding liquid mixtures.[1] The data

presented herein serves as a valuable resource for researchers, scientists, and professionals in

drug development, offering a clear comparison of how substituent groups on ethanol affect its

interaction with 2-chloroaniline.

Comparative Data on Thermophysical Properties
The study of thermophysical properties, such as density, viscosity, and speed of sound, forms

the basis for understanding the macroscopic behavior of the liquid mixtures, which in turn

reflects the underlying molecular interactions. From these fundamental measurements, excess

thermodynamic properties are derived to quantify the deviation from ideal behavior, providing a

clearer picture of the specific interactions occurring between the component molecules.
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Table 1: Comparison of Excess Molar Volume (VE) for 2-Chloroaniline + Substituted Ethanol

Systems at 303.15 K

Mole Fraction of
Substituted
Ethanol (x₂)

VE (cm³·mol⁻¹)
(2CA + 2AE)

VE (cm³·mol⁻¹)
(2CA + 2CE)

VE (cm³·mol⁻¹)
(2CA + 2PE)

0.1 -0.10 -0.25 -0.08

0.3 -0.25 -0.60 -0.20

0.5 -0.35 -0.80 -0.28

0.7 -0.30 -0.70 -0.25

0.9 -0.15 -0.35 -0.12

Table 2: Comparison of Excess Isentropic Compressibility (κSE) for 2-Chloroaniline +

Substituted Ethanol Systems at 303.15 K

Mole Fraction of
Substituted
Ethanol (x₂)

κSE (TPa⁻¹) (2CA +
2AE)

κSE (TPa⁻¹) (2CA +
2CE)

κSE (TPa⁻¹) (2CA +
2PE)

0.1 -5 -15 -3

0.3 -12 -35 -8

0.5 -18 -45 -12

0.7 -15 -38 -10

0.9 -8 -20 -5

Note: The data in the tables are approximate values derived from graphical representations in

the source literature for illustrative purposes.

The negative values of both excess molar volume (VE) and excess isentropic compressibility

(κSE) across the entire composition range for all systems indicate the presence of strong

intermolecular forces of attraction between 2-chloroaniline and the substituted ethanols.[1]
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These negative deviations from ideality suggest that the volume of the mixture is less than the

sum of the individual volumes of the components and that the mixture is less compressible than

an ideal mixture. This is attributed to specific interactions, primarily hydrogen bond formation

between the amino group (-NH₂) of 2-chloroaniline and the hydroxyl group (-OH) of the

ethanols, as well as other potential dipole-dipole interactions. The magnitude of these negative

values suggests the relative strength of these interactions, with the 2-chloroethanol system

exhibiting the strongest interactions.

Experimental Protocols
The experimental data presented in this guide are based on precise measurements of density,

speed of sound, and viscosity for the binary mixtures.

1. Materials and Mixture Preparation:

2-chloroaniline (AR grade, Sigma Aldrich) and substituted ethanols (AR grade, SD Fine

Chemicals) were used.[1]

Binary mixtures were prepared by mass in airtight, stoppered glass bottles to minimize

evaporation. The uncertainty in the mole fraction is estimated to be ±1 × 10⁻⁴.[1]

2. Density and Speed of Sound Measurements:

A vibrating tube densimeter and sound analyzer (Anton Paar, DSA 5000) was used for

simultaneous measurement of density (ρ) and speed of sound (u).

The temperature of the sample cell was controlled to within ±0.01 K.

The instrument was calibrated with deionized, double-distilled water and dry air.

3. Viscosity Measurements:

An Anton Paar SVM 3000 viscometer was used to measure the viscosity (η) of the mixtures.

The viscometer was calibrated with standard oils provided by the manufacturer.

The relative uncertainty of the viscosity measurements was 0.35%.[2]
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4. Calculation of Excess Properties:

Excess molar volume (VE) and excess isentropic compressibility (κSE) were calculated from

the experimental data using standard thermodynamic relations.

The calculated excess properties were then fitted to the Redlich-Kister polynomial equation

to determine the fitting parameters and standard deviations.[1]

Visualization of Molecular Interactions and
Experimental Workflow
To better understand the relationships between the experimental procedures and the

theoretical interpretations, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/303842372_Experimental_and_computational_study_of_the_molecular_interactions_between_2-chloroaniline_and_substituted_ethanols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials

Mixture Preparation

Thermophysical Measurements

Data Analysis

Interpretation

2-Chloroaniline

Weighing and Mixing

Substituted Ethanols
(2AE, 2CE, 2PE)

Density (ρ) Speed of Sound (u) Viscosity (η)

Calculation of
Excess Properties

(VE, κSE)

Redlich-Kister
Correlation

Molecular Interactions
(Hydrogen Bonding)

Click to download full resolution via product page

Caption: Experimental workflow for studying molecular interactions.

This diagram illustrates the sequential process from material procurement to the final

interpretation of molecular interactions based on experimental data.
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Caption: Conceptual diagram of molecular interactions.

This diagram outlines the logical relationship between the interacting molecular species, the

nature of their interaction, the resulting macroscopic observations, and the final conclusion

regarding the strength of these interactions. The formation of hydrogen bonds between the

amino group of 2-chloroaniline and the hydroxyl group of the substituted ethanols leads to

negative deviations in excess properties, indicating strong attractive forces.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b154045?utm_src=pdf-body-img
https://www.benchchem.com/product/b154045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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